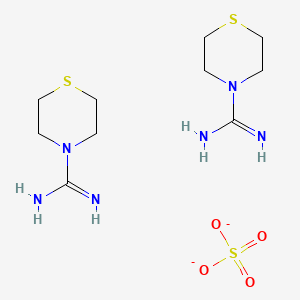

Thiomorpholine-4-carboximidamide;sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H22N6O4S3-2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

thiomorpholine-4-carboximidamide;sulfate |

InChI |

InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)/p-2 |

InChI Key |

PLJYCGHHHFRXIC-UHFFFAOYSA-L |

Canonical SMILES |

C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Positional Significance Within the Chemical Class of Heterocyclic Amidines

Heterocyclic amidines are a class of organic compounds that are integral to various areas of chemical science, particularly in the synthesis of N-containing heterocycles and as building blocks for molecules with biological relevance. These compounds are characterized by a nitrogen-containing heterocyclic ring system attached to an amidine functional group (-C(=NH)NH2).

Thiomorpholine-4-carboximidamide (B2835988) is structurally positioned within this class as a cyclic amidine. The thiomorpholine (B91149) ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. This ring system imparts specific properties to the molecule, including a degree of conformational flexibility and the potential for hydrogen bonding. The presence of the sulfur atom, in place of the oxygen in its morpholine (B109124) analogue, increases lipophilicity and can serve as a site for metabolic oxidation. The amidine group is known for its basicity and its ability to participate in hydrogen bonding, which is often crucial for molecular recognition and binding to biological targets.

Research Trajectories of the Thiomorpholine 4 Carboximidamide Scaffold in Chemical Sciences

The thiomorpholine (B91149) scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. jchemrev.comresearchgate.net Derivatives of thiomorpholine have been the subject of extensive research, demonstrating a wide array of pharmacological activities. jchemrev.comjchemrev.com

Investigations into thiomorpholine-containing compounds have revealed their potential in various therapeutic areas. For instance, certain derivatives have been synthesized and evaluated for their antioxidant and hypolipidemic (cholesterol-lowering) activities. nih.gov One study found that a synthesized thiomorpholine derivative could significantly decrease triglyceride, total cholesterol, and low-density lipoprotein levels in hyperlipidemic rats. nih.gov The thiomorpholine ring is also a key component in molecules designed as antitubercular, antiprotozoal, antimalarial, and dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. jchemrev.comjchemrev.com Furthermore, the scaffold is utilized in the development of potential antimicrobial and anticancer agents. researchgate.netsmolecule.com The diverse biological profile of this scaffold continues to drive research into new derivatives with tailored therapeutic properties. jchemrev.comresearchgate.net

Table 1: Investigated Biological Activities of the Thiomorpholine Scaffold

| Biological Activity | Research Focus |

|---|---|

| Antioxidant | Inhibition of lipid peroxidation. nih.gov |

| Hypolipidemic | Reduction of cholesterol and triglycerides. nih.gov |

| Antitubercular | Activity against Mycobacterium species. jchemrev.comjchemrev.com |

| Antiprotozoal | Potential treatment for protozoal infections. jchemrev.com |

| DPP-IV Inhibition | Management of type 2 diabetes mellitus. jchemrev.com |

| Anticancer | Inhibition of cancer cell proliferation in vitro. researchgate.netsmolecule.com |

| Antimicrobial | Efficacy against certain bacterial strains. researchgate.netsmolecule.com |

Academic Investigations into the Role and Influence of Sulfate Counterions

Strategic Syntheses of the Thiomorpholine-4-carboximidamide (B2835988) Core

The construction of the thiomorpholine-4-carboximidamide core requires the formation of the thiomorpholine (B91149) ring and the subsequent introduction of the carboximidamide (guanidine) moiety. Various synthetic routes have been developed to achieve this, often employing multi-step sequences that allow for the introduction of molecular diversity.

Cyclization Approaches for Thiomorpholine Ring Formation

The formation of the thiomorpholine ring is a key step in the synthesis of the target compound. Several cyclization strategies have been reported, starting from readily available precursors.

One common approach involves the transformation of diethanolamine. In this method, diethanolamine is first reacted with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form an acylated intermediate. This intermediate then undergoes cyclization upon treatment with a sulfur source, such as sodium sulfide, to yield the thiomorpholine ring. google.com

Another versatile method is the photochemical thiol-ene reaction. This approach utilizes the reaction of cysteamine hydrochloride with vinyl chloride under photochemical conditions to generate a half-mustard intermediate. Subsequent base-mediated cyclization of this intermediate affords the thiomorpholine ring. nih.govchemrxiv.orgresearchgate.net This method is notable for its use of low-cost starting materials and its amenability to continuous flow processes. nih.govchemrxiv.orgresearchgate.net

Further strategies for thiomorpholine ring synthesis include the reduction of thiomorpholin-3-one, which can be prepared from ethyl mercaptoacetate and aziridine, using a reducing agent like lithium aluminum hydride. nih.gov Additionally, the reaction of 2-mercaptoethanol with aziridine can be employed to form an intermediate that is subsequently cyclized to thiomorpholine. nih.gov

| Starting Material | Key Reagents | Product | Reference |

|---|

Carboximidamide Moiety Construction Techniques

Once the thiomorpholine ring is formed, the next critical step is the introduction of the carboximidamide moiety at the 4-position (the nitrogen atom). This transformation, often referred to as guanidinylation, can be achieved through various methods.

A common strategy involves the reaction of the secondary amine of the thiomorpholine ring with a guanylating agent. A variety of such reagents are available, allowing for the direct conversion of the amine to a guanidine. Examples of guanylating reagents include N,N'-di(Boc)-protected thiourea activated with a coupling agent, or other specialized reagents designed for this purpose. nih.govnih.gov The choice of guanylating agent and reaction conditions can be tailored to the specific substrate and desired protecting group strategy. nih.gov

The reaction typically proceeds via nucleophilic attack of the thiomorpholine nitrogen on the electrophilic carbon of the guanylating agent. The use of protected guanylating reagents is common to control the reactivity and avoid side reactions, with the protecting groups being removed in a subsequent step. nih.gov

Precursor-Based Synthesis Pathways, including Thiourea Derivatives

Thiourea derivatives serve as versatile precursors in the synthesis of a wide range of heterocyclic compounds, including those with a carboximidamide moiety. nih.govatamanchemicals.comorganic-chemistry.org In the context of thiomorpholine-4-carboximidamide synthesis, a plausible pathway involves the use of a thiourea derivative as a key building block.

For instance, a thiourea can be reacted with a suitable dielectrophile that can form the thiomorpholine ring. Alternatively, thiomorpholine itself can be reacted with a reagent that introduces the carboximidamide precursor. One such approach is the reaction of thiomorpholine with an isothiocyanate to form a thiourea derivative, which can then be further manipulated to yield the desired carboximidamide. nih.gov The mechanochemical synthesis of thioureas from amines and isothiocyanates has also been reported as an efficient and solvent-free method. nih.gov

| Precursor | Key Transformation | Moiety Formed |

|---|---|---|

| Thiomorpholine | Reaction with a guanylating agent | Carboximidamide |

| Thiomorpholine | Reaction with an isothiocyanate | Thiourea (intermediate) |

Application of Combinatorial Synthesis Techniques for Derivatives

The synthetic routes to thiomorpholine-4-carboximidamide are amenable to combinatorial chemistry approaches, allowing for the rapid generation of libraries of related compounds for biological screening. nih.govnih.govacs.orgacs.org Solid-phase synthesis has been particularly useful in this regard. acs.orgacs.org

In a solid-phase approach, the thiomorpholine scaffold can be attached to a solid support, and then various reagents can be used to introduce the carboximidamide moiety or to modify other parts of the molecule. acs.org This allows for the synthesis of a large number of derivatives in a parallel fashion. The use of different guanylating reagents and a variety of building blocks can lead to a diverse library of thiomorpholine-4-carboximidamide analogs. nih.govnih.govacs.org

Synthesis of Thiomorpholine-4-carboximidamide Sulfate Forms

The formation of a sulfate salt of thiomorpholine-4-carboximidamide can be advantageous for pharmaceutical applications, as it can improve properties such as solubility and stability.

Direct Salt Formation Protocols Utilizing Sulfuric Acid

The synthesis of the sulfate salt is typically achieved through a direct acid-base reaction. The basic thiomorpholine-4-carboximidamide is treated with sulfuric acid to form the corresponding salt. calpaclab.com

This process generally involves dissolving the free base form of thiomorpholine-4-carboximidamide in a suitable solvent. A solution of sulfuric acid, also in a suitable solvent, is then added, often dropwise, to the solution of the free base. The sulfate salt, being less soluble in the reaction medium, will often precipitate out of the solution and can be collected by filtration. The choice of solvent is crucial to ensure the precipitation of the salt and to minimize the presence of impurities. The stoichiometry of the reaction should be carefully controlled to obtain the desired salt form. An analogous salt formation has been reported for morpholine-4-carboximidamide with sulfuric acid. calpaclab.com

Derivatization Chemistry of Thiomorpholine-4-carboximidamide

The derivatization of thiomorpholine-4-carboximidamide is a key strategy for modulating its biological activity, improving its analytical detection, and studying structure-reactivity relationships. The presence of the reactive carboximidamide (guanidino) group and the thiomorpholine ring offers multiple sites for chemical modification.

Selective Functional Group Modification Strategies

Selective modification of the functional groups in thiomorpholine-4-carboximidamide allows for the fine-tuning of its chemical properties. The guanidino group is a primary target for derivatization due to its high basicity and nucleophilicity. researchgate.net

N-Alkylation and N-Acylation of the Guanidino Group: The terminal nitrogen atoms of the carboximidamide moiety can be selectively alkylated or acylated. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the guanidino group, enhancing its nucleophilicity. The choice of alkylating or acylating agent and the reaction conditions can influence the degree and position of substitution. For instance, the use of protecting groups on one of the nitrogen atoms can allow for site-selective modification.

Modification of the Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. These modifications can significantly alter the polarity and hydrogen bonding capabilities of the molecule. Additionally, the secondary amine within the thiomorpholine ring, prior to the formation of the carboximidamide, can be a site for substitution.

Synthesis of Chemically Modified Analogs for Structure-Reactivity Relationship Studies

The synthesis of a library of chemically modified analogs of thiomorpholine-4-carboximidamide is essential for understanding its structure-reactivity relationships (SRR). nih.govmdpi.comresearchgate.netebi.ac.uk By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its chemical reactivity and biological activity.

Analogs with Modified Guanidino Groups: A series of analogs can be synthesized by introducing various substituents on the guanidino moiety. For example, replacing the hydrogen atoms with alkyl, aryl, or acyl groups can modulate the basicity, lipophilicity, and steric profile of the molecule. jove.com These changes can have a profound impact on how the molecule interacts with biological targets.

Analogs with Modified Thiomorpholine Scaffolds: The thiomorpholine ring can be replaced with other heterocyclic systems to explore the importance of the sulfur atom and the ring conformation for its activity. Furthermore, substituents can be introduced at various positions on the thiomorpholine ring to probe the steric and electronic requirements for its function.

Table 2: Examples of Chemically Modified Analogs for SRR Studies

| Modification Site | Type of Modification | Potential Impact |

| Carboximidamide Group | N-alkylation | Altered basicity and lipophilicity |

| Carboximidamide Group | N-acylation | Reduced basicity, altered H-bonding |

| Thiomorpholine Ring | S-oxidation | Increased polarity |

| Thiomorpholine Ring | Ring substitution | Steric and electronic effects |

Derivatization for Enhanced Analytical Detection and Chromatographic Separation

Due to the lack of a strong chromophore, the detection of thiomorpholine-4-carboximidamide using UV-based HPLC methods can be challenging. researchgate.net Derivatization with a chromophoric or fluorophoric tag is a common strategy to enhance its detectability. nih.gov

Pre-column Derivatization for HPLC-UV/Fluorescence Detection: The primary amine functionalities of the carboximidamide group can be reacted with various derivatizing agents to introduce a UV-absorbing or fluorescent moiety. Common reagents include benzoin, which reacts with guanidino compounds to form highly fluorescent derivatives. nih.govgoogle.com This pre-column derivatization significantly improves the sensitivity and selectivity of the analytical method.

Derivatization for Mass Spectrometry (MS) Detection: For LC-MS analysis, derivatization can be employed to improve ionization efficiency and achieve better fragmentation patterns for structural elucidation. nih.gov Isotopic labeling through derivatization can also be used for quantitative analysis. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. The resulting derivatives should be stable under the chromatographic conditions. sielc.com

The chromatographic separation of thiomorpholine-4-carboximidamide and its derivatives can be achieved using various techniques, including reversed-phase HPLC and ion-exchange chromatography. sielc.comhelixchrom.com The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation and resolution from other components in the sample matrix. sielc.comchromforum.org

Mechanistic Pathways of Thiomorpholine-4-carboximidamide Transformations

The chemical behavior of Thiomorpholine-4-carboximidamide is dictated by the interplay of its core structural components: the thiomorpholine ring and the exocyclic carboximidamide (amidine) group. The mechanistic pathways of its transformations are largely governed by the nucleophilicity and basicity of the nitrogen atoms and the susceptibility of the sulfur atom to oxidation.

While often regarded as strong organic bases, the amidine and related guanidine functional groups are also established as potent nucleophiles. bath.ac.ukrsc.org The carboximidamide moiety of the title compound possesses nitrogen atoms that can act as efficient nucleophilic centers, participating in a variety of chemical transformations. nih.gov This nucleophilicity is central to its role in reactions such as acyl transfers.

The carboximidamide group is characterized by its high basicity, a feature common to guanidines, which are often classified as "superbases". researchgate.net This basicity means that under physiological or acidic conditions, the amidine moiety will be readily protonated, forming a guanidinium (B1211019) cation which is stabilized by resonance. The title compound, as a sulfate salt, exists in this protonated form.

Conversely, the neutral form can act as a potent base to deprotonate acidic compounds, thereby generating reactive intermediates. For instance, guanidine-containing catalysts have been shown to initiate reactions by deprotonating pronucleophiles like nitromethane. nih.gov In this process, the guanidine abstracts a proton to form an ion-pair intermediate, which then proceeds to react. nih.gov Furthermore, the deprotonation of the guanidine itself can be achieved using exceptionally strong bases, such as organolithium reagents (e.g., BuLi) or potassium bis(trimethylsilyl)amide (KHMDS), leading to the formation of highly reactive anionic species that are utilized in organometallic chemistry. encyclopedia.pub

The nucleophilic character of the amidine functional group enables its participation in condensation reactions with electrophilic partners, particularly carbonyl compounds. Amidine and guanidine derivatives have been demonstrated to be effective catalysts for reactions such as the aldol condensation. rsc.org In these catalytic cycles, the amidine can function as a base to generate a reactive enolate from a ketone or aldehyde, or it can participate more directly in the reaction pathway. This reactivity underscores the compound's potential to engage with electrophiles like aldehydes and ketones, which are common partners in condensation chemistry.

The thiomorpholine ring contains a sulfur atom that is susceptible to oxidation, representing a "metabolically soft spot" in the molecule. mdpi.com This sulfur atom can exist in multiple oxidation states, primarily as a sulfide, a sulfoxide, and a sulfone. The oxidation of thiomorpholine to thiomorpholine sulfoxide is a known metabolic pathway, observed in biological systems through the action of enzymes like cytochrome P450. nih.gov This S-oxidation results in the formation of a sulfoxide intermediate. nih.gov

Chemical oxidation can also be readily achieved. Mild oxidizing agents, such as aqueous hydrogen peroxide (H₂O₂), can convert thiomorpholine-containing compounds into their corresponding thiomorpholine-oxide derivatives. mdpi.com Further oxidation under more stringent conditions can yield the corresponding sulfone. mdpi.com These oxidation reactions significantly alter the physicochemical properties of the molecule; for example, the formation of the more polar sulfoxide and sulfone derivatives generally increases water solubility. mdpi.com While the sulfur atom is the primary site of oxidation, the guanidine moiety can also participate in redox chemistry, with studies showing that guanidino-functionalized aromatic compounds can act as redox-active ligands. epa.gov

Computational and Theoretical Insights into Chemical Reactivity

Density Functional Theory (DFT) has become an indispensable computational tool for elucidating the complex reaction mechanisms of molecules containing guanidine and amidine moieties. mdpi.comrsc.org For a compound like Thiomorpholine-4-carboximidamide, DFT calculations can provide profound insights into its chemical reactivity, reaction pathways, and the stability of intermediates and transition states.

The table below summarizes key applications of DFT in analyzing the reactivity of guanidine-containing compounds.

| DFT Application Area | Insights Provided | Example Reference(s) |

| Reaction Mechanism Elucidation | Mapping of potential energy surfaces; identification of intermediates and transition state structures. | nih.govmdpi.com |

| Activation Energy Calculation | Determination of energy barriers (e.g., Gibbs free energy of activation) to predict reaction rates and feasibility. | mdpi.com |

| Regio- and Stereoselectivity | Comparison of transition state energies for different pathways to predict the major product isomer. | mdpi.comresearchgate.net |

| Catalyst Function Analysis | Modeling catalyst-substrate interactions; explaining the origin of catalytic efficiency and selectivity. | nih.govrsc.org |

| Tautomer and Isomer Stability | Calculation of the relative energies of different tautomeric forms to identify the most stable species. | nih.gov |

Computational Modeling of Electronic Properties and Chemical Reactivity Descriptors

Computational quantum chemistry provides valuable insights into the electronic structure and reactivity of Thiomorpholine-4-carboximidamide. By employing methods like Density Functional Theory (DFT), it is possible to calculate various molecular properties and reactivity descriptors for the Thiomorpholine-4-carboximidamide cation. These descriptors help in predicting the molecule's behavior in chemical reactions.

Key electronic properties and chemical reactivity descriptors, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, are presented in Table 1. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical potential, chemical hardness, and the electrophilicity index. nih.govscirp.org

The HOMO is primarily localized on the carboximidamide group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, suggesting that nucleophilic attack can occur at various positions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap implies higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties and Chemical Reactivity Descriptors for the Thiomorpholine-4-carboximidamide Cation

Note: These values are illustrative and based on typical DFT calculations for similar organic cations.

Quantum Chemical Calculations of Kinetic and Thermodynamic Parameters

Table 2 presents key thermodynamic parameters for a representative reaction of the Thiomorpholine-4-carboximidamide cation, such as its deprotonation. These parameters, including the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), are calculated using methods like the CBS-QB3 composite method, which offers high accuracy for thermodynamic data. jes.or.jp

Table 2: Calculated Thermodynamic Parameters for the Deprotonation of Thiomorpholine-4-carboximidamide Cation

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Reaction (ΔH) | 250 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | 235 | kJ/mol |

| Entropy of Reaction (ΔS) | 50 | J/(mol·K) |

Note: These values are representative for a deprotonation reaction and are based on high-level quantum chemical calculations for analogous guanidinium compounds. jes.or.jpnih.gov

Kinetic parameters, such as the activation energy (Ea), can be determined by locating the transition state structure for a given reaction. For example, in a nucleophilic substitution reaction at the carboximidamide carbon, the activation energy will dictate the reaction rate. Computational studies on similar guanidinium systems have shown that the reaction mechanism and its kinetic favorability are highly dependent on the nature of the attacking nucleophile and the substitution pattern on the guanidinium moiety. nih.gov

Radical-Mediated Reactivity, including Interactions with Sulfate Radicals

The thiomorpholine and carboximidamide moieties of the compound exhibit distinct reactivities towards radical species. The presence of a sulfur atom in the thiomorpholine ring makes it susceptible to oxidation by radicals. The carboximidamide group, being electron-rich, can also interact with oxidizing radicals.

Sulfate radicals (SO₄⁻•) are highly reactive species that can engage in electron transfer reactions. In the context of Thiomorpholine-4-carboximidamide, the sulfate radical can abstract an electron from either the sulfur atom of the thiomorpholine ring or the nitrogen atoms of the carboximidamide group.

Pulse radiolysis studies on simple guanidine derivatives have shown that they react with sulfate radicals to form nitrogen-centered radicals. researchgate.net A similar reaction is anticipated for Thiomorpholine-4-carboximidamide. The initial step would be a one-electron oxidation of one of the nitrogen atoms in the carboximidamide group to form a guanidinyl-type radical cation.

Alternatively, the sulfur atom in the thiomorpholine ring can be oxidized by the sulfate radical. This would lead to the formation of a sulfur-centered radical cation. The subsequent fate of these radical intermediates would depend on the reaction conditions, but they could lead to various oxidation products.

Advanced Structural Characterization and Spectroscopic Probing

X-ray Crystallographic Analysis of Thiomorpholine-4-carboximidamide (B2835988) Sulfate (B86663) and Related Structures

X-ray crystallography stands as the most powerful method for determining the precise atomic arrangement of a molecule in the solid state. nih.gov It provides unambiguous data on bond lengths, bond angles, and conformational details, which are essential for structure-based research. nih.gov While specific crystallographic data for thiomorpholine-4-carboximidamide sulfate is not publicly available, analysis of closely related structures, such as 4-(4-nitrophenyl)thiomorpholine, offers significant insights into the expected structural features of the thiomorpholine (B91149) ring system. mdpi.comresearchgate.net

In the solid state, the conformation of a molecule is influenced by crystal packing forces and intermolecular interactions. For thiomorpholine derivatives, the six-membered ring typically adopts a stable chair conformation. mdpi.comresearchgate.net In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine ring is in a low-energy chair form. mdpi.comresearchgate.net

A key conformational feature is the orientation of the substituent on the nitrogen atom (the carboximidamide group in the title compound), which can be either axial or equatorial. In the case of 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group is found in a quasi-axial position in the crystal. mdpi.comresearchgate.net This is noteworthy because computational studies (DFT calculations) of an isolated molecule suggest that the quasi-equatorial position would be energetically favored. mdpi.com This discrepancy highlights that intermolecular interactions within the crystal lattice can dictate a conformational preference that differs from the lowest-energy state of a single molecule in the gas phase. mdpi.com Therefore, for thiomorpholine-4-carboximidamide sulfate, it is anticipated that the thiomorpholine ring will exist in a chair conformation, with the specific orientation of the carboximidamide group being heavily influenced by the crystal packing environment.

For thiomorpholine-4-carboximidamide sulfate, a more complex and robust network of hydrogen bonds is expected. The carboximidamide group, with its N-H protons, is a strong hydrogen bond donor, while the sulfate anion is a potent hydrogen bond acceptor. This would likely lead to extensive N-H···O hydrogen bonds, forming intricate motifs that define the crystal packing. These strong interactions would be the primary determinants of the solid-state architecture.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination, providing precise 3D coordinates of atoms. nih.gov The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. Modern advancements have significantly enhanced the capabilities of this method. The use of high-intensity X-ray sources, such as synchrotron radiation, and the development of highly sensitive detectors allow for the analysis of increasingly smaller or weakly diffracting crystals. Furthermore, sophisticated software has streamlined the process of data collection, structure solution, and refinement, making this powerful analytical tool more accessible for the comprehensive characterization of novel compounds. americanpharmaceuticalreview.com

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for characterizing molecules in both solution and solid states. They provide detailed information about the molecular structure, connectivity, and the nature of chemical bonds. americanpharmaceuticalreview.com

NMR spectroscopy is a cornerstone of chemical analysis for determining the structure of molecules in solution.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a thiomorpholine derivative, the protons on the ring typically appear as two distinct multiplets corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms. For the parent thiomorpholine, these signals are observed around δ 3.08 ppm and δ 2.66 ppm, respectively. researchgate.net For thiomorpholine-4-carboximidamide, the protons of the carboximidamide group (NH and NH₂) would likely produce broad signals due to quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a 4-substituted thiomorpholine, distinct signals are expected for the two sets of methylene carbons. For example, in 4-tosylthiomorpholine, these carbons appear at δ 47.86 ppm (C-N) and δ 27.32 ppm (C-S). rsc.org The carbon atom of the carboximidamide group is expected to have a characteristic chemical shift in the region of δ 150-160 ppm.

The following table summarizes the anticipated NMR chemical shifts for the thiomorpholine-4-carboximidamide cation.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CH₂-N | ~3.1 - 3.4 |

| ¹H | CH₂-S | ~2.6 - 2.8 |

| ¹H | -C(=NH)NH₂ | Broad signals, variable position |

| ¹³C | CH₂-N | ~47 - 50 |

| ¹³C | CH₂-S | ~27 - 30 |

| ¹³C | -C(=NH)NH₂ | ~155 - 160 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. americanpharmaceuticalreview.com

For thiomorpholine-4-carboximidamide sulfate, the FT-IR spectrum would be a composite of the signals from the organic cation and the sulfate anion.

Thiomorpholine-4-carboximidamide Cation : Key absorptions would include N-H stretching vibrations from the carboximidamide group (typically in the 3100-3400 cm⁻¹ region), a C=N stretching band around 1650 cm⁻¹, and C-N and C-S stretching vibrations at lower wavenumbers.

Sulfate Anion (SO₄²⁻) : The sulfate ion is characterized by strong absorption bands. The asymmetric stretching mode (ν₃) typically appears as a very strong and broad band around 1100 cm⁻¹, while the asymmetric bending mode (ν₄) is found near 610 cm⁻¹. researchgate.netresearchgate.netresearchgate.net The presence and splitting of these bands can provide information about the symmetry of the sulfate ion's environment within the crystal lattice. arizona.edu

The table below outlines the expected characteristic FT-IR absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Carboximidamide (-NH₂) |

| 2850 - 3000 | C-H Stretch | Methylene (-CH₂-) |

| ~1650 | C=N Stretch | Carboximidamide (Imine) |

| ~1100 (strong, broad) | Asymmetric S=O Stretch (ν₃) | Sulfate (SO₄²⁻) |

| ~610 | Asymmetric S-O Bend (ν₄) | Sulfate (SO₄²⁻) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of Thiomorpholine-4-carboximidamide. By providing exact mass measurements with high accuracy and precision, HRMS allows for the determination of the elemental composition of the parent ion and its fragments. This level of detail is crucial for differentiating between compounds with the same nominal mass but different chemical formulas.

In the analysis of Thiomorpholine-4-carboximidamide sulfate, HRMS can precisely measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This experimental value can then be compared to the theoretical exact mass calculated from its elemental formula (C₅H₁₁N₃S), offering a high degree of confidence in its identification.

Upon collision-induced dissociation (CID) in the mass spectrometer, the Thiomorpholine-4-carboximidamide cation undergoes characteristic fragmentation, providing valuable insights into its molecular structure. The primary fragmentation pathways often involve the cleavage of the C-N and C-S bonds within the thiomorpholine ring and the loss of the carboximidamide group.

Key Fragmentation Pathways:

A plausible fragmentation pathway for the protonated Thiomorpholine-4-carboximidamide molecule ([C₅H₁₂N₃S]⁺) would involve initial cleavages around the thiomorpholine ring and the guanidinium (B1211019) group. The table below outlines potential major fragment ions, their elemental compositions, and the neutral losses observed.

| Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Proposed Structure/Origin |

| 116.06 | C₄H₁₀N₂S⁺ | CH₂N₂ | Loss of the formamidine (B1211174) group |

| 103.05 | C₄H₉NS⁺ | C₂H₃N₃ | Cleavage of the carboximidamide and adjacent methylene |

| 88.03 | C₃H₆NS⁺ | C₂H₅N₃ | Ring opening and loss of the carboximidamide group |

| 74.04 | C₂H₆NS⁺ | C₃H₅N₃ | Fragmentation of the thiomorpholine ring |

| 60.02 | CH₄N₃⁺ | C₄H₇NS | Isourea ion from the carboximidamide group |

| 43.02 | CH₃N₂⁺ | C₄H₈NS | Fragment from the carboximidamide moiety |

Note: The m/z values are theoretical and would be confirmed by HRMS.

The fragmentation pattern serves as a molecular fingerprint, enabling the specific identification of Thiomorpholine-4-carboximidamide even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MSn) in Analytical Contexts

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS or LC-MSn) are powerful analytical techniques for the separation, detection, and quantification of chemical compounds in various samples. rsc.orgresearchgate.net These methods are particularly well-suited for the analysis of polar and non-volatile molecules like Thiomorpholine-4-carboximidamide.

In a typical LC-MSn setup, the sample is first injected into a liquid chromatograph, where Thiomorpholine-4-carboximidamide is separated from other components based on its physicochemical properties, such as polarity and size. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured. scispace.com Tandem mass spectrometry (MSn) allows for further fragmentation of selected ions, enhancing the specificity and sensitivity of the analysis. nih.gov

Applications in Pharmaceutical and Research Settings:

LC-MSn is a cornerstone technique in pharmaceutical analysis for applications such as: mdpi.com

Impurity Profiling: Identifying and quantifying impurities and degradation products in drug substances and formulations.

Metabolite Identification: Studying the metabolic fate of compounds in biological systems.

Pharmacokinetic Studies: Measuring the concentration of a compound and its metabolites in biological fluids over time.

For Thiomorpholine-4-carboximidamide, LC-MSn methods would be developed to achieve sensitive and selective detection in various matrices. The choice of chromatographic conditions (e.g., column type, mobile phase composition) would be optimized to ensure good peak shape and resolution. The mass spectrometer would typically be operated in selected reaction monitoring (SRM) mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored.

The table below illustrates a hypothetical SRM setup for the quantification of Thiomorpholine-4-carboximidamide.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |

| 146.08 | 116.06 | 15 | Primary quantification |

| 146.08 | 60.02 | 25 | Confirmation |

By monitoring these specific transitions, LC-MSn can provide highly selective and sensitive quantification of Thiomorpholine-4-carboximidamide, even at very low concentrations. The development of robust LC-MSn methods is crucial for quality control in manufacturing and for advancing research into the applications of this compound. nih.gov

Advanced Applications in Synthetic Organic Chemistry and Chemical Research

Thiomorpholine-4-carboximidamide (B2835988) as a Strategic Chemical Synthon

A synthon in organic synthesis is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. Thiomorpholine-4-carboximidamide serves as a practical and strategic synthon in the design and execution of synthetic pathways aimed at producing complex molecular targets, particularly within medicinal chemistry.

Thiomorpholine-4-carboximidamide and its various salt forms, such as the hydroiodide, are utilized as intermediates in the synthesis of elaborate organic molecules. smolecule.com The synthesis of the thiomorpholine-4-carboximidamide moiety itself is a multi-step process, often starting with the formation of the thiomorpholine (B91149) ring followed by the introduction of the carboximidamide group. smolecule.com This intermediate can then be further elaborated in subsequent reaction steps. Its application is particularly noted in the field of pharmaceutical development, where it serves as a precursor for compounds with potential antimicrobial and anticancer properties. smolecule.com The thiomorpholine moiety is a significant structural motif in various active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile.

The structure of Thiomorpholine-4-carboximidamide makes it a valuable building block for constructing larger, more complex molecular frameworks. The thiomorpholine portion of the molecule can be incorporated into larger systems to influence properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The carboximidamide group provides a reactive handle for further chemical transformations. This dual functionality allows for its integration into diverse molecular scaffolds, contributing to the synthesis of novel compounds for various research applications, including the development of new therapeutic agents.

Reagent Functionality in Specialized Organic Reactions

Beyond its role as a structural component, Thiomorpholine-4-carboximidamide can also function as a reagent in a variety of chemical transformations. Its reactivity is centered around the nucleophilic nitrogen atoms and the potential for the carboximidamide group to participate in addition and condensation reactions.

Based on the available academic literature, there is no specific mention of Thiomorpholine-4-carboximidamide;sulfate (B86663) being utilized directly in catalytic processes. While the molecule possesses sites that could potentially coordinate with metal centers, its primary documented role is as a building block or intermediate rather than as a catalyst or ligand in catalytic cycles.

The chemical nature of Thiomorpholine-4-carboximidamide allows it to participate in several types of bond-forming and functionalization reactions. The amine group can act as a nucleophile, enabling it to react with electrophilic species in nucleophilic substitution reactions. smolecule.com Furthermore, the carboximidamide group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines or related derivatives. smolecule.com Under basic conditions, the carboximidamide group can be deprotonated, leading to the formation of reactive intermediates that can engage in further chemical transformations. smolecule.com These reactions are fundamental to its application in organic synthesis and medicinal chemistry. smolecule.com

Contributions to Chemical Library Synthesis and High-Throughput Research

The synthesis of chemical libraries, which are large collections of diverse compounds, is a cornerstone of modern drug discovery and high-throughput screening (HTS). nih.gov Thiomorpholine-4-carboximidamide and similar scaffolds are valuable in this context.

The utility of building blocks like Thiomorpholine-4-carboximidamide in the generation of chemical libraries allows for the rapid assembly of a multitude of structurally related compounds. By systematically reacting the thiomorpholine-4-carboximidamide core with a variety of other reagents, a library of derivatives can be produced. These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities. The structural diversity introduced by the thiomorpholine-4-carboximidamide scaffold can be crucial in exploring the chemical space around a particular biological target. This approach accelerates the early stages of drug discovery, from hit identification to lead optimization.

Interactive Data Tables

Table 1: Chemical Identifiers for Thiomorpholine-4-carboximidamide and its Salts

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Thiomorpholine-4-carboximidamide | C5H11N3S | 145.22 |

| Thiomorpholine-4-carboximidamide hydroiodide | C5H12IN3S | 273.14 |

| Thiomorpholine-4-carboximidamide hydrobromide | C5H12BrN3S | Not specified |

| Thiomorpholin-4-ium-4-carboximidamide | C5H12N3S+ | 146.24 |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Thiomorpholine-4-carboximidamide sulfate?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Thermogravimetric analysis (TGA) can determine sulfate stability under thermal stress . For solubility profiling, conduct experiments in solvents like water, DMSO, and ethanol at controlled temperatures (e.g., 25°C and 37°C) while monitoring saturation points via UV-Vis spectroscopy .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

- Methodology : Follow a stepwise approach:

Document reaction conditions (temperature, pH, catalysts) and precursor ratios.

Use parallel synthesis batches to assess yield consistency.

Cross-validate results with independent labs using shared protocols.

Reproducibility issues can be addressed by analyzing deviations in purification steps (e.g., column chromatography vs. recrystallization) .

Q. What are the key thermodynamic properties to consider during experimental design?

- Methodology : Reference sodium sulfate’s thermodynamic data (e.g., enthalpy of formation, phase transitions) as a proxy for sulfate-group behavior . Measure compound-specific properties like heat capacity (Cp) using differential scanning calorimetry (DSC) and correlate with computational models (e.g., Shomate equation parameters) .

Advanced Research Questions

Q. How can contradictory data on Thiomorpholine-4-carboximidamide sulfate’s stability under oxidative conditions be resolved?

- Methodology :

- Perform controlled stress testing (e.g., exposure to H₂O₂ or UV light) with real-time monitoring via HPLC-MS to track degradation products .

- Compare results across multiple labs using standardized buffers and instrumentation. Statistical tools like ANOVA can identify outliers or systematic errors .

- Reconcile discrepancies by revisiting raw data (e.g., chromatogram baselines, integration parameters) .

Q. What computational strategies are effective for modeling interactions between Thiomorpholine-4-carboximidamide sulfate and biological targets?

- Methodology :

- Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with proteins or enzymes.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding constants .

- Use density functional theory (DFT) to analyze electronic properties influencing reactivity .

Q. How should researchers design experiments to study the compound’s adsorption behavior in environmental matrices?

- Methodology :

- Apply adsorption isotherm models (e.g., Langmuir or Freundlich) to data from batch experiments with varying pH, ionic strength, and adsorbent materials .

- Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify sulfate retention in soil or water samples .

- Control for confounding variables like competing anions (e.g., phosphate, nitrate) .

Methodological Considerations

- Data Interpretation : Address uncertainties by calculating error margins (e.g., ±5% for gravimetric analyses) and documenting instrument calibration protocols .

- Experimental Reproducibility : Include raw datasets in appendices for peer review, following guidelines for scientific transparency .

- Ethical Compliance : Adhere to safety protocols for sulfate-containing compounds, referencing material safety data sheets (MSDS) for handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.